![molecular formula C6H2Br3N3 B1601808 3,6,8-Tribromoimidazo[1,2-a]pyrazine CAS No. 63744-24-1](/img/structure/B1601808.png)
3,6,8-Tribromoimidazo[1,2-a]pyrazine
Overview
Description
3,6,8-Tribromoimidazo[1,2-a]pyrazine is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with bromine atoms at positions 3, 6, and 6. This substitution pattern distinguishes it from related derivatives and imparts unique electronic and steric properties, making it a candidate for further functionalization in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Tribromoimidazo[1,2-a]pyrazine typically involves the bromination of imidazo[1,2-a]pyrazine. One common method includes the use of N-ethyl-N,N-diisopropylamine (DIPEA) as a base and 2-methyl-propan-1-ol as a solvent. The reaction is carried out at 108°C for approximately 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The tribrominated compound undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids, enabling selective functionalization:
Monoarylation at C6
Reaction conditions:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (1 eq.)
-
Solvent : 1,2-DME:H₂O (9:1)
-
Temperature : Reflux (8–12 h)
Entry | Boronic Acid | Product (Yield%) | Reference |
---|---|---|---|
1 | 2-Methoxyphenyl | 7a (61%) | |
2 | 2-Furyl | 8a (48%) | |
3 | 4-Chlorophenyl | 9a (40%) |
Symmetrical/Unsymmetrical Diarylation at C3 and C6
Second coupling introduces diversity at C3:
-
Conditions : Similar to monoarylation but with extended reaction times (6–12 h).
-
Example : Compound 6 reacts with 2-thiopheneboronic acid to yield 10b (66%) .
Entry | First Boronic Acid | Second Boronic Acid | Product (Yield%) |
---|---|---|---|
1 | 2-Methoxyphenyl | 4-Methoxyphenyl | 16b (73%) |
2 | 2-Furyl | 3-Trifluoromethylphenyl | 12b (70%) |
Key observation : Diarylated derivatives exhibit enhanced anticancer activity compared to monoarylated analogs .
Nucleophilic Substitution at C8
The C8 bromine is selectively displaced by oxygen nucleophiles:
-
Example : Reaction with 7-hydroxy-4-methylcoumarin in DMF/K₂CO₃ yields 6 (85%), a hybrid structure with antitumor potential .
Biological Activity of Derivatives
Functionalized derivatives show potent in vitro anticancer activity:
Compound | Target Cell Line (GI₅₀ Value) | Reference |
---|---|---|
16b | MDA-MB-231/ATCC (93.71%), LOX IMVI (91.98%) | |
10b | HOP-92 (92.29%) | |
12b | A375 (11 µM), HepG2 (13 µM) |
Mechanistic insight : Docking studies suggest binding to Aurora kinase and PI3K active sites .
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 3,6,8-tribromoimidazo[1,2-a]pyrazine is in the development of anticancer agents. Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit potent activity against various cancer cell lines. For instance, a study demonstrated that specific modifications to this compound can lead to effective inhibitors of Aurora kinase and other cancer-related targets. The synthesized compounds were tested against a panel of 60 human cancer cell lines, revealing promising growth inhibition rates for several derivatives:
Compound | Cancer Cell Line | Growth Inhibition (%) |
---|---|---|
6 | Renal (786-0) | 71.02 |
7 | Breast (MCF-7) | 77.75 |
10b | Lung (HOP-92) | 92.29 |
16b | Prostate (PC-3) | 90.12 |
These results suggest that the structural features of this compound contribute significantly to its biological activity against cancer cells .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell cycle regulation and proliferation. Molecular docking studies have suggested that these compounds bind effectively to the active sites of target enzymes, supporting their potential as therapeutic agents .
Organic Synthesis
Versatile Scaffold
This compound serves as a versatile scaffold in organic synthesis. It can undergo various chemical transformations leading to the synthesis of more complex molecules. For example, it has been utilized in the synthesis of imidazo[1,2-a]pyrazine-coumarin hybrids through palladium-catalyzed cross-coupling reactions . These hybrids combine the biological activity of both components and have shown improved pharmacological profiles.
Synthetic Pathways
The synthesis of derivatives often involves bromination and arylation reactions:
- Bromination : The compound can be brominated at specific positions to enhance biological activity.
- Arylation : Through Suzuki-Miyaura coupling reactions, various aryl groups can be introduced at C3 and C6 positions.
These synthetic strategies are crucial for developing new compounds with tailored properties for specific applications .
Case Studies
Hybridization Approach
A notable study focused on the hybridization of imidazo[1,2-a]pyrazine with coumarin to create novel compounds with enhanced anticancer properties. The study synthesized several derivatives and evaluated their effectiveness against multiple cancer types:
Mechanism of Action
The mechanism of action of 3,6,8-Tribromoimidazo[1,2-a]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
Optical and Physicochemical Properties
- Fluorescence: Non-brominated benzoimidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit strong blue emission (λem ~450 nm) . Bromine’s heavy-atom effect in 3,6,8-Tribromoimidazo[1,2-a]pyrazine likely quenches fluorescence, limiting bioimaging applications.
Biological Activity
3,6,8-Tribromoimidazo[1,2-a]pyrazine is a halogenated imidazo[1,2-a]pyrazine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.
Synthesis
The synthesis of this compound typically involves bromination of 6,8-dibromoimidazo[1,2-a]pyrazine using reagents such as N-bromosuccinimide (NBS). This process can yield the desired compound with high efficiency and purity. The synthetic pathway can be summarized as follows:
- Starting Material : 2-amino-3,5-dibromopyrazine.
- Bromination : Treatment with NBS in a suitable solvent (e.g., DMSO).
- Cyclization : Formation of the imidazo[1,2-a]pyrazine core.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The presence of bromine atoms enhances its lipophilicity and facilitates interactions with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, which may disrupt cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines.
- Cell Lines Tested :
- Hep-2
- HepG2
- MCF-7
- A375
- Vero
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits potent inhibitory effects on cancer cell proliferation. The IC50 values for different cell lines are summarized in Table 1.
Cell Line | IC50 (μM) |
---|---|
Hep-2 | 11 |
HepG2 | 13 |
MCF-7 | 11 |
A375 | 11 |
Vero | 91 |
These values suggest that while the compound is effective against certain cancer cell types, it shows less potency against normal cells (e.g., Vero).
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of halogen substituents significantly influences the biological activity of imidazo[1,2-a]pyrazine derivatives. The position and type of substituents can enhance or diminish anticancer activity.
Key Findings:
- Substitution at the C3 and C6 positions with different aryl groups can lead to varying degrees of anticancer efficacy.
- Compounds with electron-donating groups at these positions generally exhibit improved activity against specific cancer cell lines.
Case Studies
Several case studies have been conducted to evaluate the anticancer properties of related compounds:
-
Study on Aurora-A Kinase Inhibition :
- Compounds derived from imidazo[1,2-a]pyrazines were shown to selectively inhibit Aurora-A kinase.
- This inhibition was linked to cell cycle arrest and apoptosis in cancer cells.
-
Broad Spectrum Anticancer Activity :
- A series of derivatives were screened against a panel of 60 human cancer cell lines.
- Notable growth inhibition was observed in renal and breast cancer cell lines with specific derivatives showing GI values exceeding 90%.
Q & A
Q. Optimization of Regioselective Bromination in Synthesis
Q: How can researchers optimize bromination conditions to achieve regioselective synthesis of 3,6,8-tribromoimidazo[1,2-a]pyrazine? A: Regioselective bromination requires careful control of reaction parameters. Theoretical calculations (electron density maps) predict position 3 as the most reactive site for electrophilic bromination, followed by position 5, while nucleophilic substitutions favor positions 5 and 8 . Competitive bromination pathways can arise due to the compound’s electronic anisotropy. For example, using N-bromosuccinimide (NBS) in chloroform under reflux yields 3-bromo derivatives, while excess bromine in acetic acid may lead to di- or tri-brominated products . To avoid over-bromination, stepwise addition of brominating agents at controlled temperatures (0–25°C) is recommended. Monitoring via NMR or LC-MS during synthesis helps identify intermediates (e.g., 6,8-dibromo derivatives) and adjust stoichiometry .
Q. Addressing Contradictions in Reactivity Patterns
Q: How do conflicting reports on electrophilic vs. nucleophilic reactivity at position 8 impact experimental design? A: While electrophilic substitutions predominantly occur at position 3, nucleophilic attacks at position 8 (e.g., methoxy substitution) involve a telesubstitution mechanism. This process is driven by the electron-withdrawing effect of the 7-aza group, which activates position 8 for nucleophilic addition-elimination . Discrepancies in reactivity data may arise from solvent polarity or catalyst choice. For instance, alkaline conditions (NaOH/DMSO) accelerate deuterium exchange at position 3 and 5, but not at 8, highlighting pH-dependent behavior . Researchers should validate reaction pathways using kinetic studies or isotopic labeling to resolve contradictions.
Q. Structural Characterization of Brominated Derivatives
Q: What analytical methods resolve ambiguities in regiochemistry for polybrominated imidazo[1,2-a]pyrazines? A: 1H NMR with lanthanide shift reagents (e.g., Eu(fod)3) clarifies coupling constants and distinguishes between positions 5 and 8. For example, J5,8 > J6,8 in imidazo[1,2-a]pyrazine derivatives . X-ray crystallography (as in ) provides definitive regiochemical assignments, especially for isomers like 8-methoxy-6-bromo derivatives . HRMS and 13C NMR further confirm molecular formulas and substituent effects on chemical shifts. For complex mixtures, preparative HPLC coupled with NOESY can separate and identify regioisomers .
Q. Mechanistic Insights into Biological Activity
Q: How does bromination at positions 3, 6, and 8 influence phosphodiesterase (PDE) inhibition or adrenergic receptor binding? A: Bromine’s electron-withdrawing effects enhance π-stacking interactions with PDE active sites. For example, 5-bromoimidazo[1,2-a]pyrazine increases cyclic AMP levels in cardiac tissue, suggesting PDE inhibition . At α-adrenergic receptors, bromine at position 8 improves selectivity for α2 subtypes (e.g., 8-piperazinyl derivatives show 70-fold α2 selectivity over α1) . Comparative studies using non-brominated analogs (e.g., imidazo[1,2-a]pyridine) reveal that bromination at position 3 reduces off-target binding, as seen in β-adrenergic assays .
Q. Derivatization Strategies via Palladium Catalysis
Q: How can sequential cross-coupling reactions functionalize this compound? A: Palladium-catalyzed Suzuki-Miyaura cross-coupling at position 8 (using boronic acids) followed by direct C-H arylation at positions 3 or 6 enables modular derivatization . Bromine atoms act as leaving groups, with reactivity order: 8 > 6 > 3. For example, 8-bromo derivatives undergo Suzuki coupling with aryl boronic acids in toluene/Na2CO3, while subsequent C-H functionalization at position 3 requires Pd(OAc)2 and PPh3 . Methylthio groups at position 8 are compatible with these conditions, enabling trisubstituted products.
Q. Resolving Spectral Data Discrepancies
Q: How should researchers address conflicting melting points or NMR data in literature? A: Variations in reported melting points (e.g., 193–194°C for 3-bromo derivatives vs. 217°C for dibromo analogs ) often stem from polymorphic forms or solvent traces. Recrystallization from chloroform/petroleum ether vs. DMSO can yield different crystal habits. For NMR, deuterated solvent choice (CDCl3 vs. DMSO-d6) and concentration effects may shift peaks. Standardizing conditions (e.g., 25°C, 400 MHz) and referencing against Eu(fod)3-spiked samples reduce ambiguity .
Q. Designing Telomerase Inhibition Studies
Q: What methodologies validate this compound as a telomerase inhibitor? A: TRAP (Telomeric Repeat Amplification Protocol) assays quantify telomerase activity in cancer cell lines (e.g., HeLa). Imidazo[1,2-a]pyrazine derivatives with bromine substitutions show IC50 values comparable to 2-[(E)-3-naphthalen-2-yl-but-2-enoylamino]-benzoic acid, a known inhibitor . Dose-response curves (0.1–10 μM) and Western blotting for hTERT expression confirm mechanism. Competitive experiments with adenine analogs (e.g., 8-amino derivatives) assess binding to the telomerase RNA component .
Properties
IUPAC Name |
3,6,8-tribromoimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3N3/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYWJTGSMJPNFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=C(C2=N1)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557435 | |
Record name | 3,6,8-Tribromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-24-1 | |
Record name | 3,6,8-Tribromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.